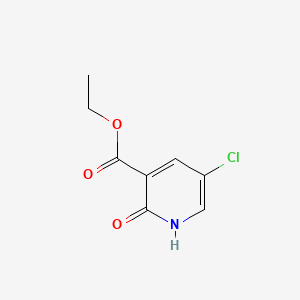
5-Bromo-2,3-diethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-diethoxypyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position and two ethoxy groups at the 2nd and 3rd positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-diethoxypyridine typically involves the bromination of 2,3-diethoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2,3-diethoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate; solvents such as toluene or ethanol; temperatures around 80-100°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide; solvents like acetone or water; temperatures around 0-50°C.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures around 0-25°C.
Major Products Formed:
Substitution Reactions: Azides, nitriles, substituted amines.
Coupling Reactions: Biaryl compounds.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2,3-diethoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to improve their thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-diethoxypyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and ethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2,3-Diethoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
5-Bromo-2-methoxypyridine: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
5-Bromo-2,3-dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity.
Uniqueness: 5-Bromo-2,3-diethoxypyridine is unique due to the combination of the bromine atom and two ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
5-bromo-2,3-diethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-12-8-5-7(10)6-11-9(8)13-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIWEDQVGDKHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735453 |
Source


|
| Record name | 5-Bromo-2,3-diethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-35-1 |
Source


|
| Record name | 5-Bromo-2,3-diethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)




